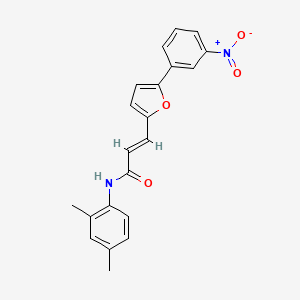

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Description

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan ring substituted with a 3-nitrophenyl group at the 5-position and an acrylamide moiety linked to a 2,4-dimethylphenyl group. The compound belongs to a class of acrylamide derivatives known for their diverse biological activities, including antiviral, anticancer, and antinociceptive properties .

Key structural features:

- Acrylamide linkage: The (E)-configured acrylamide group (–NH–CO–CH=CH–) facilitates hydrogen bonding and π-π stacking interactions, critical for target binding .

- Aromatic substituents: The 2,4-dimethylphenyl group introduces steric and hydrophobic effects, which may influence solubility and membrane permeability .

Properties

CAS No. |

853351-23-2 |

|---|---|

Molecular Formula |

C21H18N2O4 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(E)-N-(2,4-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C21H18N2O4/c1-14-6-9-19(15(2)12-14)22-21(24)11-8-18-7-10-20(27-18)16-4-3-5-17(13-16)23(25)26/h3-13H,1-2H3,(H,22,24)/b11-8+ |

InChI Key |

YOQCKQIJWSNMMC-DHZHZOJOSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method might include:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents like nitric acid and sulfuric acid.

Acrylamide formation: The final step involves the reaction of the furan derivative with an acrylamide precursor under controlled conditions, often using catalysts or specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH).

Major Products

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules, in the study of reaction mechanisms, and as a reagent in organic synthesis.

Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

Medicine: Investigation of its pharmacological properties, potential therapeutic effects, and as a lead compound for drug development.

Industry: Use in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2,4-dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can be contextualized against the following analogs:

Table 1: Structural and Functional Comparison of Acrylamide Derivatives

*Molecular formula inferred from structural analogs (e.g., ).

Substituent Effects on Bioactivity

- Furan vs. Thiophene: Thiophene-containing analogs (e.g., DM497) exhibit stronger antinociceptive activity due to enhanced electron delocalization, whereas furan-based compounds (e.g., DM490) show moderate efficacy but improved metabolic stability .

- Nitrophenyl vs. Chlorophenyl : The 3-nitrophenyl group in the target compound may enhance binding to enzymatic targets (e.g., coronavirus helicase) via nitro group interactions, whereas 2-chlorophenyl analogs (e.g., ) prioritize steric effects over electronic modulation .

Physicochemical Properties

- Melting Points : Analogous compounds (e.g., 3-chloro-N-phenyl-phthalimide) exhibit melting points between 134–178°C, suggesting similar thermal stability for the target compound .

- Spectral Data : IR and NMR spectra of related acrylamides show characteristic peaks at 1650–1680 cm⁻¹ (C=O stretch) and δ 6.5–8.5 ppm (aromatic protons), respectively .

Biological Activity

N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C21H18N2O4

- Molecular Weight : 362.38 g/mol

- IUPAC Name : this compound

- CAS Number : 45051361

The compound features a furan ring substituted with a nitrophenyl group and an acrylic amide moiety, which contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research has shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

There is emerging evidence that this compound may possess antitumor properties. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Modulates nicotinic receptors affecting anxiety |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for microbial survival.

- Interaction with Nicotinic Receptors : Similar compounds have been shown to act as positive allosteric modulators of nicotinic acetylcholine receptors, influencing neurotransmitter release and potentially providing neuroprotective effects .

- Induction of Apoptosis : The activation of apoptotic pathways in cancer cells suggests that the compound can trigger programmed cell death through mitochondrial dysfunction or caspase activation.

Study on Antimicrobial Activity

A study conducted on various derivatives of furan-based compounds found that those with nitrophenyl substitutions displayed enhanced antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membrane integrity .

Study on Neuroprotective Effects

In a behavioral study involving mice, a related compound demonstrated anxiolytic effects by modulating α7 nicotinic acetylcholine receptors. This suggests that this compound may also influence anxiety-related behaviors through similar pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.